6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound characterized by the presence of an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 6-position and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the functionalization of imidazo[1,2-a]pyridine derivativesThe aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) or other formylating agents .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Transition metal catalysts such as palladium or copper
Major Products Formed:
Oxidation: 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-tuberculosis agent and in cancer research.
Industry: Utilized in the development of advanced materials, such as optoelectronic devices and sensors .
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to the inhibition of key enzymes involved in fungal cell wall synthesis. In cancer research, it may exert its effects by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
- 2-(Trifluoroacetamido)imidazo[1,2-a]pyridine
- 6-Iodo-2-phenylH-imidazo[1,2-a]pyridine
- 6-Chloroimidazo[1,2-a]pyridine
- 8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde .
Uniqueness: 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde stands out due to the presence of both a trifluoromethyl group and an aldehyde group, which confer unique reactivity and potential for diverse chemical transformations. This makes it a valuable scaffold for the development of novel compounds with enhanced biological activity and industrial applications .
Properties
Molecular Formula |
C9H5F3N2O |
---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-2-8-13-3-7(5-15)14(8)4-6/h1-5H |
InChI Key |
CSFLLEUGBJCWKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.